Cas no 41417-90-7 (3-Cyclohexyl-2,2-dimethylpropanoic acid)

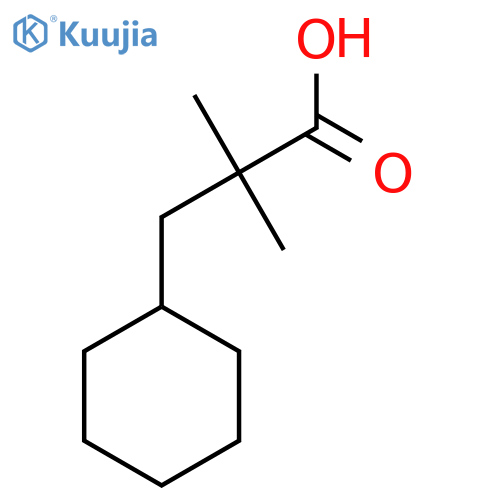

41417-90-7 structure

商品名:3-Cyclohexyl-2,2-dimethylpropanoic acid

3-Cyclohexyl-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-cyclohexyl-2,2-dimethylpropanoic acid

- 3-Cyclohexyl-2,2-dimethylpropansaeure

- 3-Cyclohexyl-2,2-dimethylpropanoic acid

-

- インチ: 1S/C11H20O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13)

- InChIKey: ZGOAMBNKYPKWBK-UHFFFAOYSA-N

- ほほえんだ: OC(C(C)(C)CC1CCCCC1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 179

- トポロジー分子極性表面積: 37.3

3-Cyclohexyl-2,2-dimethylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C230176-100mg |

3-cyclohexyl-2,2-dimethylpropanoic acid |

41417-90-7 | 100mg |

$ 95.00 | 2022-04-01 | ||

| Life Chemicals | F2147-6378-0.25g |

3-cyclohexyl-2,2-dimethylpropanoic acid |

41417-90-7 | 95%+ | 0.25g |

$465.0 | 2023-09-06 | |

| Enamine | EN300-1218015-5.0g |

3-cyclohexyl-2,2-dimethylpropanoic acid |

41417-90-7 | 5.0g |

$2858.0 | 2023-07-10 | ||

| TRC | C230176-500mg |

3-cyclohexyl-2,2-dimethylpropanoic acid |

41417-90-7 | 500mg |

$ 365.00 | 2022-04-01 | ||

| TRC | C230176-1g |

3-cyclohexyl-2,2-dimethylpropanoic acid |

41417-90-7 | 1g |

$ 570.00 | 2022-04-01 | ||

| Life Chemicals | F2147-6378-0.5g |

3-cyclohexyl-2,2-dimethylpropanoic acid |

41417-90-7 | 95%+ | 0.5g |

$660.0 | 2023-09-06 | |

| Enamine | EN300-1218015-100mg |

3-cyclohexyl-2,2-dimethylpropanoic acid |

41417-90-7 | 100mg |

$490.0 | 2023-10-02 | ||

| Enamine | EN300-1218015-2500mg |

3-cyclohexyl-2,2-dimethylpropanoic acid |

41417-90-7 | 2500mg |

$1089.0 | 2023-10-02 | ||

| Enamine | EN300-1218015-50mg |

3-cyclohexyl-2,2-dimethylpropanoic acid |

41417-90-7 | 50mg |

$468.0 | 2023-10-02 | ||

| Enamine | EN300-1218015-0.05g |

3-cyclohexyl-2,2-dimethylpropanoic acid |

41417-90-7 | 0.05g |

$827.0 | 2023-07-10 |

3-Cyclohexyl-2,2-dimethylpropanoic acid 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

41417-90-7 (3-Cyclohexyl-2,2-dimethylpropanoic acid) 関連製品

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬